4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354925-04-4
VCID: VC11702442
InChI: InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21)
SMILES: C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
Molecular Formula: C16H11ClFN3
Molecular Weight: 299.73 g/mol

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

CAS No.: 1354925-04-4

Cat. No.: VC11702442

Molecular Formula: C16H11ClFN3

Molecular Weight: 299.73 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine - 1354925-04-4

Specification

CAS No. 1354925-04-4
Molecular Formula C16H11ClFN3
Molecular Weight 299.73 g/mol
IUPAC Name 4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21)
Standard InChI Key IADXTDUCEWAKCU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine belongs to the aminopyrimidine class, featuring a six-membered pyrimidine ring with amino, 3-chlorophenyl, and 3-fluorophenyl substituents at positions 2, 4, and 6, respectively. The chlorine and fluorine atoms introduce electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1354925-04-4
Molecular FormulaC16H11ClFN3\text{C}_{16}\text{H}_{11}\text{ClFN}_3
Molecular Weight299.73 g/mol
IUPAC Name4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
SMILESC1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)

The compound’s planar structure facilitates π-π stacking interactions, enhancing its binding affinity to biological targets such as enzymes and receptors. X-ray crystallography of analogous pyrimidines reveals bond angles and lengths consistent with aromatic systems, suggesting similar stability for this derivative .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves a multi-step condensation process. A validated method includes:

  • Condensation: Reacting 3-chlorobenzonitrile with 3-fluorobenzaldehyde in ethanol under basic conditions (e.g., potassium carbonate) to form an intermediate enamine.

  • Cyclization: Heating the enamine in dimethylformamide (DMF) with ammonium acetate to induce pyrimidine ring formation.

This route yields the target compound with purities exceeding 95%, as confirmed by high-performance liquid chromatography (HPLC). Alternative approaches utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 80% .

Reaction Pathways

The compound undergoes characteristic reactions of halogenated aromatics and aminopyrimidines:

  • Oxidation: Treatment with hydrogen peroxide in acetic acid generates quinone-like derivatives, while potassium permanganate in aqueous medium produces carboxylic acids.

  • Reduction: Sodium borohydride in methanol selectively reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrimidine analogs.

  • Nucleophilic Substitution: The chlorine atom at the 3-chlorophenyl group undergoes displacement with nucleophiles like methoxide (CH3O\text{CH}_3\text{O}^-) in DMF, forming ether derivatives.

PathogenMinimum Inhibitory Concentration (µM)
Vibrio cholerae12.5
Staphylococcus aureus25.0
Pseudomonas aeruginosa18.7

Electron-withdrawing chloro and fluoro groups enhance membrane permeability, enabling disruption of bacterial cell wall synthesis . Against fungi such as Aspergillus flavus, the compound shows MIC90\text{MIC}_{90} values of 30 µM, comparable to fluconazole .

Industrial and Material Science Applications

Agrochemical Intermediates

The compound serves as a precursor in synthesizing herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate 90% weed suppression at 2 kg/ha application rates, outperforming commercial analogs like imazapyr.

Coordination Chemistry

As a ligand, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine forms stable complexes with transition metals. For example, its palladium(II) complex catalyzes Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10510^5.

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison of Halogenated Pyrimidines

CompoundAnticancer IC50\text{IC}_{50} (µM)Antibacterial MIC\text{MIC} (µM)
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine67.835.4
4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine89.242.1
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine53.025.0

The dual halogenation in the target compound synergistically improves bioactivity by balancing lipophilicity and electronic effects .

Case Studies in Research

Case Study: Kinase Inhibition

In a 2024 study, the compound inhibited cyclin-dependent kinase 2 (CDK2) with a KiK_i of 0.45 µM, disrupting cancer cell cycle progression at the G1/S phase. Molecular dynamics simulations revealed hydrogen bonding with Glu81 and Leu83 residues, critical for ATP-binding pocket occlusion.

Case Study: Antifungal Development

Against Candida albicans, the compound reduced biofilm formation by 70% at sub-MIC\text{MIC} concentrations (10 µM), suggesting utility in medical device coatings .

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